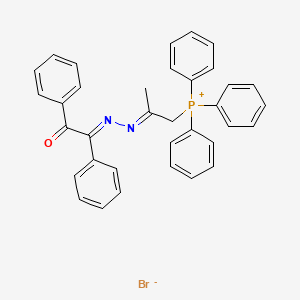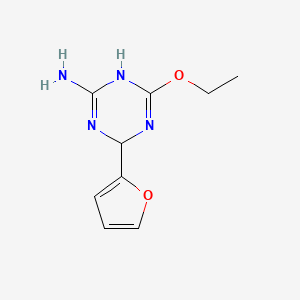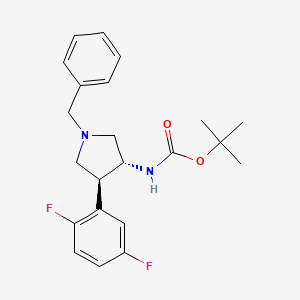![molecular formula C17H14Br2N6O2 B13139524 N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine CAS No. 62751-92-2](/img/structure/B13139524.png)
N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid is a complex organic compound that belongs to the class of triazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 4-bromoaniline under controlled conditions to form the intermediate 4,6-bis((4-bromophenyl)amino)-1,3,5-triazine. This intermediate is then reacted with glycine to yield the final product, 2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid can undergo various chemical reactions, including:
Oxidation: The bromophenyl groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the bromophenyl groups yields quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl groups and triazine ring play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivative of the compound being studied.
類似化合物との比較
Similar Compounds
2-Bromo-4,6-bis(dibromoacetyl)resorcinol: This compound shares structural similarities with 2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid, particularly in the presence of bromine atoms and aromatic rings.
Bis(4-(4-aminophenoxy)phenyl)methylphenylsilane: Another compound with similar structural features, used in the synthesis of polyamides and other advanced materials.
Uniqueness
2-((4,6-Bis((4-bromophenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid is unique due to its combination of bromophenyl groups and a triazine ring, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound in multiple fields.
特性
CAS番号 |
62751-92-2 |
|---|---|
分子式 |
C17H14Br2N6O2 |
分子量 |
494.1 g/mol |
IUPAC名 |
2-[[4,6-bis(4-bromoanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C17H14Br2N6O2/c18-10-1-5-12(6-2-10)21-16-23-15(20-9-14(26)27)24-17(25-16)22-13-7-3-11(19)4-8-13/h1-8H,9H2,(H,26,27)(H3,20,21,22,23,24,25) |
InChIキー |
WUHPVDVNHGBDOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=C(C=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphtho[2,3-h]cinnoline](/img/structure/B13139445.png)

![Methyl2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13139451.png)
![4-(Bromomethyl)-[3,3'-bipyridin]-6-ol](/img/structure/B13139462.png)




![N-(2-Aminophenyl)furo[2,3-B]quinoxaline-3-carboxamide](/img/structure/B13139498.png)
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)




